1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene

Catalog No.
S13039556
CAS No.
148004-80-2
M.F
C18H17FO
M. Wt
268.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene

CAS Number

148004-80-2

Product Name

1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene

IUPAC Name

1-fluoro-4-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethynyl]benzene

Molecular Formula

C18H17FO

Molecular Weight

268.3 g/mol

InChI

InChI=1S/C18H17FO/c1-18(2,3)20-17-12-8-15(9-13-17)5-4-14-6-10-16(19)11-7-14/h6-13H,1-3H3

InChI Key

ZCKPIHUCRSXARO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F

1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene, also known by its CAS number 58609-43-1, is an organic compound characterized by a unique structure that combines a tert-butoxy group with a 4-fluorophenyl ethynyl group attached to a benzene ring. Its molecular formula is C14H13FC_{14}H_{13}F with a molecular weight of approximately 196.220 g/mol. The compound exhibits properties typical of aromatic compounds and contains functional groups that can influence its reactivity and interactions in various chemical environments.

The chemical behavior of 1-tert-butoxy-4-[(4-fluorophenyl)ethynyl]benzene is influenced by the presence of the ethynyl and tert-butoxy groups. Key reactions include:

  • Nucleophilic Substitution: The tert-butoxy group can undergo nucleophilic substitution reactions, making it a potential precursor for further functionalization.
  • Cross-Coupling Reactions: The ethynyl moiety allows for coupling reactions, such as Sonogashira coupling, which can produce more complex aromatic systems.
  • Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring can direct electrophiles to the ortho and para positions during electrophilic aromatic substitution reactions.

The synthesis of 1-tert-butoxy-4-[(4-fluorophenyl)ethynyl]benzene typically involves the following steps:

  • Preparation of Ethynylbenzene: Starting from 4-fluorobenzaldehyde, an ethynyl group can be introduced through a reaction with acetylene under suitable conditions.
  • Formation of Tert-Butoxy Group: The addition of tert-butanol or a similar reagent in the presence of an acid catalyst can facilitate the formation of the tert-butoxy substituent.
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve high purity.

1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene can find applications in various fields, including:

  • Material Science: Used as a precursor in the synthesis of liquid crystal materials due to its structural properties.
  • Pharmaceuticals: Potential use in drug development, particularly in creating compounds with specific biological activities.
  • Organic Electronics: Its electronic properties may be exploited in organic light-emitting diodes (OLEDs) or organic photovoltaics.

Interaction studies involving 1-tert-butoxy-4-[(4-fluorophenyl)ethynyl]benzene focus on its reactivity with biological molecules or other organic compounds. Such studies can reveal insights into its potential pharmacological effects or environmental behavior. For example:

  • Binding Studies: Analyzing how the compound interacts with proteins or enzymes could provide information on its biological activity.
  • Toxicity Assessments: Understanding its environmental persistence and toxicity in biological systems is crucial for evaluating safety.

Several compounds share structural similarities with 1-tert-butoxy-4-[(4-fluorophenyl)ethynyl]benzene. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaSimilarity Index
1-Ethoxy-4-(4-fluorophenyl)ethynylbenzene58609-43-1C14H13F0.94
1-Methoxy-4-(phenylethynyl)benzene7380-78-1C15H140.88
1-Ethoxy-4-(4-methylphenyl)ethynylbenzene39969-29-4C15H140.89
1-Tert-butyl-4-(2-(4-fluorophenyl)ethenyl)benzene633317-93-8C18H17FO0.91

These compounds exhibit variations in their substituents, which can significantly affect their physical and chemical properties, as well as their biological activities.

XLogP3

5

Hydrogen Bond Acceptor Count

2

Exact Mass

268.126343324 g/mol

Monoisotopic Mass

268.126343324 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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